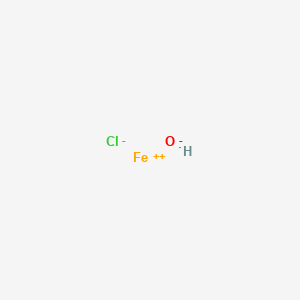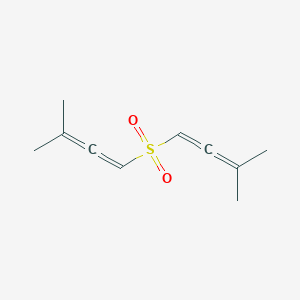
Iron(2+);chloride;hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(2+);chloride;hydroxide, also known as ferrous chloride hydroxide, is a compound that consists of iron in the +2 oxidation state, chloride ions, and hydroxide ions. This compound is of significant interest due to its unique chemical properties and its applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron(2+);chloride;hydroxide can be synthesized through various methods. One common laboratory method involves the reaction of iron(2+) salts, such as iron(2+) sulfate or iron(2+) chloride, with a strong base like sodium hydroxide. The resulting precipitate is this compound: [ \text{FeCl}_2 + 2 \text{NaOH} \rightarrow \text{Fe(OH)}_2 + 2 \text{NaCl} ]
Industrial Production Methods: In industrial settings, this compound is often produced as a by-product of other chemical processes. For example, it can be generated during the treatment of steel production wastes with hydrochloric acid. The reaction involves the dissolution of iron in hydrochloric acid, forming iron(2+) chloride, which can then react with water to form this compound .
Chemical Reactions Analysis
Types of Reactions: Iron(2+);chloride;hydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to iron(3+) hydroxide in the presence of oxygen or other oxidizing agents: [ 4 \text{Fe(OH)}_2 + O_2 + 2 \text{H}_2\text{O} \rightarrow 4 \text{Fe(OH)}_3 ]
Reduction: It can be reduced back to iron(2+) ions using reducing agents like hydrogen gas.
Substitution: this compound reacts with hydrochloric acid to form iron(2+) chloride and water: [ \text{Fe(OH)}_2 + 2 \text{HCl} \rightarrow \text{FeCl}_2 + 2 \text{H}_2\text{O} ]
Major Products: The major products formed from these reactions include iron(3+) hydroxide, iron(2+) chloride, and water .
Scientific Research Applications
Iron(2+);chloride;hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in various organic synthesis reactions and as a precursor for other iron compounds.
Biology: It plays a role in the study of iron metabolism and its effects on biological systems.
Medicine: this compound is used in the treatment of iron deficiency anemia and as a component in certain pharmaceutical formulations.
Industry: It is utilized in water treatment processes to remove contaminants like arsenic, selenium, and phosphate. .
Mechanism of Action
The mechanism of action of iron(2+);chloride;hydroxide involves its ability to participate in redox reactions. In biological systems, iron(2+) ions can be oxidized to iron(3+) ions, which play a crucial role in various enzymatic processes and oxygen transport. The compound’s ability to undergo oxidation and reduction reactions makes it an essential component in many biochemical pathways .
Comparison with Similar Compounds
Iron(2+) chloride (FeCl2): Similar in composition but lacks the hydroxide component.
Iron(2+) hydroxide (Fe(OH)2): Similar but does not contain chloride ions.
Iron(3+) chloride (FeCl3): Contains iron in the +3 oxidation state and has different chemical properties.
Uniqueness: Iron(2+);chloride;hydroxide is unique due to its combination of chloride and hydroxide ions, which allows it to participate in a broader range of chemical reactions compared to its individual components. This combination also enhances its solubility and reactivity in various environments .
Properties
CAS No. |
51198-18-6 |
|---|---|
Molecular Formula |
ClFeHO |
Molecular Weight |
108.30 g/mol |
IUPAC Name |
iron(2+);chloride;hydroxide |
InChI |
InChI=1S/ClH.Fe.H2O/h1H;;1H2/q;+2;/p-2 |
InChI Key |
VEMXBTAZPODUAZ-UHFFFAOYSA-L |
Canonical SMILES |
[OH-].[Cl-].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,6-Dihydro-2H-pyridin-1-YL)-2-methyl-propylidene]hydroxylamine](/img/structure/B14654141.png)


![Bicyclo[4.2.0]octa-1,3,5-triene-7,8-diyl diacetate](/img/structure/B14654154.png)
![5-Methyl-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14654159.png)


![2,4,6-Tris[(benzylsulfanyl)methyl]phenol](/img/structure/B14654177.png)


![[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene](/img/structure/B14654196.png)

![N-{[Methoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14654201.png)

